molecular formula C24H25N5O5 B2946935 6-(4-methoxyphenyl)-9-(2,3,4-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one CAS No. 923123-70-0

6-(4-methoxyphenyl)-9-(2,3,4-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one

Cat. No.: B2946935
CAS No.: 923123-70-0
M. Wt: 463.494
InChI Key: IQYRHTQIKIZYQX-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-9-(2,3,4-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one is a complex heterocyclic compound. It features a tetrazoloquinazoline core, which is a fused ring system combining tetrazole and quinazoline moieties. The presence of methoxyphenyl groups adds to its structural diversity and potential reactivity.

Preparation Methods

The synthesis of 6-(4-methoxyphenyl)-9-(2,3,4-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one typically involves multi-step organic reactions. One common route includes the cyclization of appropriate hydrazine derivatives with α-haloketones and nitrous acid . The starting materials are often synthesized through nucleophilic displacement reactions and subsequent cyclization steps .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(4-methoxyphenyl)-9-(2,3,4-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazoloquinazoline core can bind to active sites, inhibiting or modulating the activity of the target. The methoxyphenyl groups may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar compounds include other tetrazoloquinazoline derivatives, such as:

These compounds share structural similarities but differ in their specific functional groups and substitution patterns

Properties

IUPAC Name

6-(4-methoxyphenyl)-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O5/c1-31-15-7-5-13(6-8-15)14-11-17-20(18(30)12-14)21(29-24(25-17)26-27-28-29)16-9-10-19(32-2)23(34-4)22(16)33-3/h5-10,14,21H,11-12H2,1-4H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYRHTQIKIZYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(N4C(=NN=N4)N3)C5=C(C(=C(C=C5)OC)OC)OC)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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